REACTION_CXSMILES
|
[OH-:1].[Na+].[CH:3](=[C:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13])[CH2:4][CH2:5][CH2:6][CH3:7]>>[OH:1][CH:3]([CH:8]1[CH2:12][CH2:11][CH2:10][C:9]1=[O:13])[CH2:4][CH2:5][CH2:6][CH3:7] |f:0.1|
|
Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
C(CCCC)=C1C(CCC1)=O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CCCC)C1C(CCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 3.06 mol | |
AMOUNT: MASS | 521 g | |
YIELD: PERCENTYIELD | 83.8% | |
YIELD: CALCULATEDPERCENTYIELD | 2571.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |